molecular formula C20H18BrClN2O2 B2666654 5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851096-22-5

5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2666654
CAS RN: 851096-22-5
M. Wt: 433.73
InChI Key: PUNCCSQQTHJWSV-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BQ-123 and is a selective endothelin A receptor antagonist. BQ-123 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying the cardiovascular system and related diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have focused on synthesizing novel derivatives integrating quinoline, pyrazole, and benzofuran moieties to evaluate their antimicrobial activities. A study by Idrees et al. (2020) synthesized a series of compounds showing significant antibacterial activity against pathogenic bacteria like S. aureus and E. coli, highlighting the potential of such derivatives in developing new antimicrobial agents.

Anticancer and Antitumor Activity

Lin et al. (1975) designed and synthesized 2-chloromethyl and 2-bromomethyl derivatives of naphthoquinones, quinolinediones, and naphthazarins as potential bioreductive alkylating agents. Their study revealed that most of the synthesized naphthoquinones exhibited strong antitumor activity against Sarcoma 180 ascites cells in mice, suggesting the potential anticancer applications of these compounds (Lin, Lillis, & Sartorelli, 1975).

Chemical Synthesis and Materials Science

In the realm of chemical synthesis, studies have explored the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Parameshwarappa et al. (2008) described the synthesis of several benzofuran analogues and evaluated their antimicrobial and pharmacological activities, demonstrating the versatility of these compounds in chemical synthesis and potential applications in materials science Parameshwarappa, Basawaraj, & Sangapure, 2008.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O2/c1-11-7-14-9-13(19(25)24-18(14)8-12(11)2)5-6-23-20(26)16-10-15(21)3-4-17(16)22/h3-4,7-10H,5-6H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNCCSQQTHJWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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